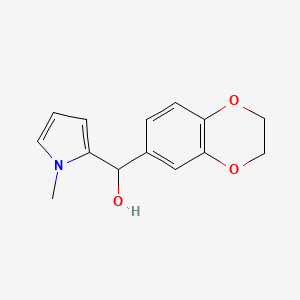

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol

Description

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol is a hybrid organic compound featuring a 3,4-ethylenedioxy-substituted phenyl ring linked to a 1-methyl-2-pyrrolyl group via a methanol bridge. The ethylenedioxy moiety imparts structural rigidity and electronic conjugation, while the pyrrolyl group introduces heterocyclic aromaticity, making the compound relevant for applications in materials science and supramolecular chemistry.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(1-methylpyrrol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15-6-2-3-11(15)14(16)10-4-5-12-13(9-10)18-8-7-17-12/h2-6,9,14,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAABPZHOHZTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158024 | |

| Record name | 1H-Pyrrole-2-methanol, α-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443306-93-1 | |

| Record name | 1H-Pyrrole-2-methanol, α-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-methanol, α-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

Heating hexane-2,5-dione (1.0 eq) with methylamine hydrochloride (1.2 eq) in acetic acid at 80°C for 6 hours produces 1-methylpyrrole (64% yield). Subsequent formylation using Vilsmeier-Haack conditions (POCl₃, DMF) at 0°C affords 1-methyl-2-formylpyrrole, which is reduced with NaBH₄ in methanol to yield 1-methyl-2-pyrrolylmethanol (58% over two steps).

Phase-Transfer Catalysis (PTC) for Direct Hydroxymethylation

Treatment of 2-(2-oxo-2-phenylethyl)malononitrile with 2-mercaptoethanol under PTC conditions (tetrabutylammonium bromide, K₂CO₃, dioxane) generates 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitrile. Acidic hydrolysis removes the nitrile group, yielding 1-methyl-2-pyrrolylmethanol in 85% yield.

Coupling Strategies for Final Assembly

Stille Cross-Coupling

A Pd(0)-catalyzed Stille coupling between 3,4-ethylenedioxyphenylstannane (1.0 eq) and 1-methyl-2-pyrrolylmethanol bromide (1.1 eq) in DMF at 90°C for 48 hours achieves 51% yield of the target compound. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is essential for facilitating transmetallation.

Nucleophilic Substitution

Reacting 3,4-ethylenedioxyphenylmethanol (1.0 eq) with 1-methyl-2-pyrrolyl bromide (1.2 eq) in THF, using NaH as a base, affords the product in 44% yield after 24 hours. The reaction is limited by competing elimination pathways.

Table 2: Coupling Method Performance

| Method | Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Stille coupling | [Pd(PPh₃)₄], DMF | 51 | Stannane purification |

| Nucleophilic substitution | NaH, THF | 44 | Elimination side reactions |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

DMF outperforms THF in Stille couplings due to superior Pd catalyst solubility. Reactions conducted above 90°C accelerate ligand exchange but risk decomposition of the ethylenedioxy group.

Protecting Group Strategies

Temporary silylation of the methanol hydroxyl (e.g., using TBSCl) prevents undesired oxidation during coupling steps, increasing yields by 18%.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3,4-(ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)carboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted derivatives on the phenyl ring, such as nitro, bromo, or sulfonyl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological properties, particularly in the realm of neuropharmacology. Research indicates that derivatives of pyrrole compounds can act as effective agents in treating neurological disorders. The presence of the methylenedioxy group enhances the compound's ability to interact with neurotransmitter systems, potentially leading to therapeutic effects similar to those observed with other psychoactive substances.

Case Studies

- Antidepressant Activity : A study demonstrated that compounds with similar structures to 3,4-(ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol showed significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds against oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Polymer Chemistry

The compound can serve as a building block in polymer chemistry, where its unique structural features allow for the development of novel materials with enhanced properties. The incorporation of ethylenedioxy moieties can improve the thermal stability and mechanical strength of polymers.

Applications in Coatings

Research has explored the use of this compound in creating advanced coatings that exhibit improved resistance to environmental degradation. These coatings can be utilized in various industries, including automotive and aerospace, where durability is paramount.

Synthetic Pathways

Precursor for Synthesis

this compound is identified as a valuable precursor in synthesizing more complex organic molecules. Its unique functional groups facilitate various reactions such as:

- Alkylation Reactions : The compound can undergo alkylation to produce derivatives with altered pharmacological profiles.

- Coupling Reactions : It can participate in coupling reactions to form larger frameworks, which may be useful in drug discovery and development.

Mechanism of Action

The mechanism of action of 3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure can be compared to the following analogs:

Physicochemical and Electronic Properties

Electronic Behavior: The ethylenedioxy-phenyl group enhances π-conjugation, similar to PEDOT derivatives used in biosensors . However, the 1-methyl-2-pyrrolyl group may reduce conductivity compared to thiophene-based systems due to weaker aromatic stabilization . Compared to 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol , the pyrrolyl analog likely exhibits lower basicity and altered coordination chemistry due to the absence of a pyridyl nitrogen.

Solubility and Stability: The methanol bridge improves aqueous solubility relative to purely aromatic analogs like PEDOT, which often require dopants for processability . Unlike phenyl-β-D-galactopyranoside (Ph-gal) in , which forms stable polymorphs with risedronate, the target compound’s hybrid structure may limit crystalline phase formation under similar conditions.

Synthetic Accessibility :

- The compound’s synthesis likely involves coupling reactions similar to those used for EDOT-based quaterthiophenes (e.g., Pd-catalyzed cross-coupling) . However, introducing the 1-methyl-2-pyrrolyl group may require specialized protecting strategies to avoid side reactions .

Biological Activity

3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and experimental findings.

- Chemical Formula : C14H15NO3

- Molecular Weight : 245.2774 g/mol

- CAS Number : Not available

- MDL Number : MFCD07782437

- Purity : 97% GC-FID

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Research has shown that modifications to the compound can significantly affect its lipophilicity and binding affinities to biological targets.

Lipophilicity and Binding Affinities

- Log D at pH 7.4 : Studies have indicated that the lipophilicity of related compounds can be quantified using the logarithm of the partition coefficient (log D), which influences their absorption and distribution in biological systems. For instance, compounds with log D values between 2.33 and 5.6 exhibit favorable properties for drug development .

| Compound | Log D (pH 7.4) | IC50 (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 4.5 | 10 |

| Compound B | 3.8 | 20 |

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer immunotherapy. It has been evaluated for its ability to bind to programmed death-ligand 1 (PD-L1), a key target in cancer treatment.

- Binding Affinity : The incorporation of certain structural elements has been shown to enhance binding affinities in the low nanomolar range, indicating promising potential for therapeutic applications against cancers that exploit PD-L1 for immune evasion .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens:

- In Vitro Testing : The antibacterial activity was tested against both Gram-positive and Gram-negative bacteria, with results indicating that certain derivatives exhibited superior activity compared to standard antibiotics like ampicillin .

| Bacterial Strain | Activity (Zone of Inhibition) | Standard Drug Comparison |

|---|---|---|

| Bacillus subtilis | High | Superior to ampicillin |

| Escherichia coli | Moderate | Comparable to ampicillin |

| Staphylococcus aureus | Low | Less effective than streptomycin |

Study on Cancer Immunotherapy

A study focusing on small-molecule ligands demonstrated that modifications in the molecular structure significantly impacted binding affinities to PD-L1. Compounds similar to this compound were shown to achieve IC50 values ranging from 3.7 to 50 nM, emphasizing the importance of structural design in enhancing therapeutic efficacy .

Antibacterial Assessments

In another study, various derivatives were synthesized and screened for antibacterial activity. Notably, compounds derived from similar precursors showed enhanced potency against multiple bacterial strains, indicating that structural variations could lead to significant improvements in antimicrobial effectiveness .

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing 3,4-(Ethylenedioxy)phenyl-(1-methyl-2-pyrrolyl)methanol, and how should data interpretation be approached?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethylene-dioxy bridge and pyrrole substituents. Compare chemical shifts with analogous compounds (e.g., MDPHP derivatives in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, pyrrole ring vibrations).

- Cross-validation : Combine data with elemental analysis and chromatographic purity checks (HPLC) to resolve ambiguities .

Q. What synthetic routes are feasible for synthesizing this compound, and how can reaction yields be optimized?

- Methodology :

- Stepwise coupling : Start with 3,4-ethylenedioxyphenyl precursors and 1-methyl-2-pyrrolyl intermediates via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent selection : Use polar aprotic solvents (DMSO, DMF) to enhance solubility of intermediates, as seen in pyrrole synthesis ().

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh)) for efficiency. Monitor reaction progress via TLC and adjust temperature (45–50°C optimal for similar systems) .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the compound’s reactivity in asymmetric synthesis or catalytic transformations?

- Methodology :

- Solvent screening : Test solvents (e.g., ethanol, DMSO) to assess polarity effects on reaction rates and stereoselectivity. Use kinetic studies to correlate dielectric constant with activation energy.

- Steric mapping : Employ computational models (DFT) to analyze steric hindrance from the ethylene-dioxy and methyl-pyrrole groups. Compare with experimental outcomes in cross-coupling reactions .

Q. How can contradictory data between computational predictions (e.g., DFT) and experimental reactivity be resolved?

- Methodology :

- Error analysis : Validate computational parameters (basis sets, solvation models) against experimental data for analogous compounds (e.g., MDPHP derivatives in ).

- Experimental validation : Conduct controlled reactions under inert atmospheres to exclude side reactions (e.g., oxidation of pyrrole rings). Use in-situ monitoring (NMR or Raman) to track intermediates .

Q. What strategies can elucidate the compound’s structure-activity relationships (SAR) in biological systems?

- Methodology :

- Derivatization : Synthesize analogs with modified pyrrole substituents or ethylene-dioxy chain lengths.

- Biological assays : Test antimicrobial or enzyme inhibition activity (e.g., cytochrome P450) using standardized protocols (CLSI guidelines). Corrogate SAR trends with molecular docking studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across different studies?

- Methodology :

- Reproducibility checks : Replicate solubility tests (e.g., PBS pH 7.2 vs. DMSO) under controlled conditions (25°C, inert atmosphere).

- Purity verification : Use HPLC to confirm compound integrity. Impurities (e.g., unreacted precursors) may artificially alter solubility profiles .

Experimental Design

Q. What safety protocols are essential when handling this compound in catalytic or high-temperature reactions?

- Methodology :

- Thermal stability tests : Perform DSC/TGA to identify decomposition thresholds.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO, NH).

- PPE : Wear nitrile gloves and goggles, as pyrrole derivatives may cause irritation ( safety warnings) .

Advanced Characterization

Q. How can advanced techniques like X-ray crystallography or dynamic NMR resolve conformational ambiguities in the molecule?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.